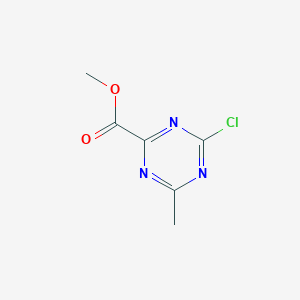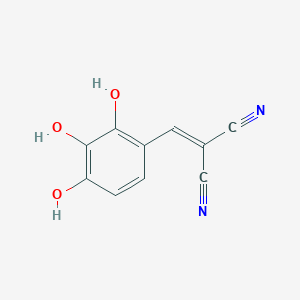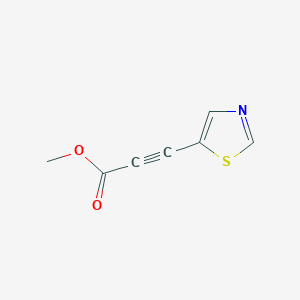
Methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is notable for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate typically involves the reaction of cyanuric chloride with methylamine and chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Step 1: Cyanuric chloride reacts with methylamine to form an intermediate.
Step 2: The intermediate is then treated with chloroacetic acid to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves:
- Maintaining a controlled temperature and pH.
- Using catalysts to enhance the reaction rate.
- Employing purification techniques such as crystallization and distillation to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
- Substituted triazines with various functional groups.
- Oxidized or reduced derivatives of the original compound.
- Hydrolyzed products such as carboxylic acids.
Applications De Recherche Scientifique
Methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate involves its interaction with specific molecular targets. For instance:
Antimicrobial Activity: The compound may inhibit the growth of bacteria by interfering with their DNA replication or protein synthesis.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Another triazine derivative with similar chemical properties.
4,6-Dimethoxy-1,3,5-triazine: Known for its use in peptide coupling reactions.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as a coupling agent in organic synthesis.
Uniqueness: Methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate stands out due to its specific ester functionality, which allows for unique chemical modifications and applications. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C6H6ClN3O2 |
|---|---|
Poids moléculaire |
187.58 g/mol |
Nom IUPAC |
methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate |
InChI |
InChI=1S/C6H6ClN3O2/c1-3-8-4(5(11)12-2)10-6(7)9-3/h1-2H3 |
Clé InChI |
LYNMGBXHQBSWFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC(=N1)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione](/img/structure/B13149763.png)






